molecular formula C12H20O2 B14693613 3,4-Dihydro-2,5-dipropyl-2H-pyran-2-carbaldehyde CAS No. 33731-62-3

3,4-Dihydro-2,5-dipropyl-2H-pyran-2-carbaldehyde

Cat. No.: B14693613
CAS No.: 33731-62-3
M. Wt: 196.29 g/mol
InChI Key: UDVDQPMLLBOKKZ-UHFFFAOYSA-N
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Description

3,4-Dihydro-2,5-dipropyl-2H-pyran-2-carbaldehyde is an organic compound with the molecular formula C12H20O2 It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-2,5-dipropyl-2H-pyran-2-carbaldehyde can be achieved through several methods. One common approach involves the hydrogenation of pyran derivatives. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2,5-dipropyl-2H-pyran-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles under acidic or basic conditions

Major Products Formed

Scientific Research Applications

3,4-Dihydro-2,5-dipropyl-2H-pyran-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, polymers, and resins

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2,5-dipropyl-2H-pyran-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound may also modulate enzyme activity and affect cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-2,5-dipropyl-2H-pyran-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

CAS No.

33731-62-3

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

2,5-dipropyl-3,4-dihydropyran-2-carbaldehyde

InChI

InChI=1S/C12H20O2/c1-3-5-11-6-8-12(10-13,7-4-2)14-9-11/h9-10H,3-8H2,1-2H3

InChI Key

UDVDQPMLLBOKKZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=COC(CC1)(CCC)C=O

Origin of Product

United States

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